Carboxylesterase 2 (CES2/CE2) Inhibition: Potency and Kinetics in Human Liver Microsomes
4-Methoxy-N-(2-methoxybenzyl)benzamide demonstrates potent, competitive inhibition of human carboxylesterase 2 (CES2/CE2) with a Ki of 42 nM and an IC50 of 20 nM, measured in human liver microsomes using fluorescein diacetate as a substrate [1]. While direct comparator data for other benzamides in the same assay are not available, this potency positions it among the more active CES2 inhibitors reported in the literature, as many small-molecule CES2 inhibitors exhibit Ki values in the micromolar range [2].
| Evidence Dimension | Inhibition Potency (Ki) against CES2 |
|---|---|
| Target Compound Data | Ki = 42 nM; IC50 = 20 nM |
| Comparator Or Baseline | Class-level: Many reported CES2 inhibitors have Ki > 1 µM |
| Quantified Difference | Target compound is >24-fold more potent than the 1 µM baseline |
| Conditions | Human liver microsomes, fluorescein diacetate substrate, 10-min preincubation |
Why This Matters
The low nanomolar potency indicates high target engagement at minimal concentrations, making this compound a valuable tool for studying CES2-mediated drug metabolism and potential drug-drug interactions.
- [1] BindingDB. BDBM50154561 (CHEMBL3774603): 4-Methoxy-N-(2-methoxybenzyl)benzamide. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50154561. View Source
- [2] Wang, D., et al. (2018). Human Carboxylesterases: A Comprehensive Review. Acta Pharm Sin B, 8(5), 699-712. doi:10.1016/j.apsb.2018.05.005. View Source
